3,4,5,6-Tetrafluoropicolinonitrile

説明

Systematic Nomenclature and Structural Identification

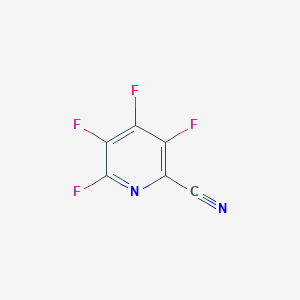

3,4,5,6-Tetrafluoropicolinonitrile (CAS 41793-83-3) is a fluorinated heterocyclic compound with the molecular formula C₆F₄N₂. Its systematic IUPAC name, 2-cyano-3,4,5,6-tetrafluoropyridine , reflects the positions of fluorine atoms on the pyridine ring and the nitrile substituent at the 2-position. Key structural features include:

- A six-membered aromatic pyridine ring.

- Fluorine atoms at the 3, 4, 5, and 6 positions.

- A nitrile group (-C≡N) at the 2 position.

The compound’s planar geometry and electron-withdrawing substituents significantly influence its reactivity, particularly in nucleophilic substitution and cycloaddition reactions. Synonyms include 3,4,5,6-tetrafluoropyridine-2-carbonitrile and tetrafluoro-2-cyanopyridine, with regulatory identifiers such as EINECS 233-956-4 and PubChem CID 82646.

Historical Context in Fluorinated Heterocyclic Chemistry

The synthesis of fluorinated pyridines emerged alongside advancements in organofluorine chemistry. Early work by Alexander Borodin (1862) demonstrated halogen exchange using potassium bifluoride, a method later refined for polyfluorinated systems. The development of this compound is rooted in mid-20th-century fluorination techniques, particularly the use of alkali metal fluorides (e.g., KF) in polar aprotic solvents like sulfolane.

Notable milestones include:

- 1960s–1970s : Introduction of CoF₃ and electrochemical fluorination for perfluorinated compounds.

- 1980s–1990s : Optimization of halogen-exchange (Halex) reactions for regioselective fluorination of chlorinated precursors.

- 2000s : Application in pharmaceuticals and agrochemicals, driven by the electron-deficient nature of polyfluorinated pyridines.

The compound’s synthesis often involves reacting 3,4,5,6-tetrachloropicolinonitrile with excess KF in sulfolane at 135–162°C, achieving yields up to 74%.

Positional Isomerism in Polyfluorinated Picolinonitrile Systems

Positional isomerism arises from varying fluorine substitution patterns on the pyridine ring. For C₆F₄N₂, possible isomers include:

- This compound (CAS 41793-83-3).

- 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (CAS 16297-07-7).

- 2,4,5,6-Tetrafluoro-3-pyridinecarbonitrile (hypothetical, not commercially reported).

Table 2: Comparative Properties of Select Isomers

| Isomer | CAS Number | Melting Point (°C) | Key Applications |

|---|---|---|---|

| This compound | 41793-83-3 | 66–68 | Agrochemical intermediates |

| 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | 16297-07-7 | 66–68 | Ligand synthesis |

The 3,4,5,6-tetrafluoro isomer exhibits distinct reactivity due to its symmetric fluorine distribution, facilitating regioselective amination and coupling reactions. In contrast, asymmetric isomers like 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile show preferential substitution at the 4-position, enabling modular functionalization.

Halogen-exchange reactions often yield isomer mixtures, necessitating chromatographic separation or selective crystallization. For example, fluorination of 3,4,5,6-tetrachloropicolinonitrile produces 3-chloro-4,5,6-trifluoropicolinonitrile as a major intermediate, alongside minor tetrafluoro byproducts. Computational studies (e.g., G3MP2B3 methods) validate the thermodynamic preference for 3,4,5,6-substitution in such systems.

特性

IUPAC Name |

3,4,5,6-tetrafluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFHRSUUAGJYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=N1)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625801 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41793-83-3 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and General Strategy

- The synthesis generally begins with 3,4,5,6-tetrachloropicolinonitrile , a commercially available compound.

- The key step is the halogen exchange (Halex) reaction , where chlorine atoms on the pyridine ring are selectively replaced by fluorine atoms using fluoride ion sources.

- The Halex reaction is favored due to its ability to introduce fluorine atoms regioselectively under relatively mild conditions.

Fluoride Ion Sources and Reaction Conditions

- Typical fluoride sources include alkali metal fluorides such as sodium fluoride (NaF), potassium fluoride (KF), and cesium fluoride (CsF), with KF and CsF being preferred for their higher reactivity and solubility.

- Quaternary ammonium or phosphonium fluorides may also be used as fluoride sources or additives to enhance the reaction.

- The reaction is carried out in polar aprotic solvents to facilitate nucleophilic aromatic substitution. Common solvents include:

- Dimethyl sulfoxide (DMSO)

- N-Methylpyrrolidinone (NMP)

- N,N-Dimethylformamide (DMF)

- Hexamethylphosphoramide (HMPA)

- Sulfolane

Halex Reaction Details and Regioselectivity

- The Halex reaction involves treating 3,4,5,6-tetrachloropicolinonitrile with approximately one equivalent of fluoride ion per chlorine substituent to be exchanged.

- The reaction temperature typically ranges from 80 °C to 200 °C , with preferred temperatures between 100 °C and 150 °C .

Under these conditions, a mixture of fluorinated picolinonitriles is formed, including:

- 3,4,5,6-Tetrafluoropicolinonitrile (target compound)

- Monofluoro-trichloropicolinonitriles

- Difluoro-dichloropicolinonitriles

The regioselectivity favors substitution at specific positions on the pyridine ring, with computational studies confirming the observed distribution of isomers.

Isolation and Purification

- The over-fluorinated product, this compound, can be isolated by recrystallization from solvent mixtures such as hexane and diethyl ether at low temperatures (e.g., 5 °C).

- The isolated compound is typically obtained with high purity (approximately 98%).

Recycling and Byproduct Utilization

- Byproducts from the Halex reaction, such as mixtures of chlorofluoropicolinonitriles, can be recycled.

- Recycling methods include:

- Reacting this compound with lithium chloride (LiCl) to convert some fluorines back to chlorines, producing useful intermediates.

- Using phase-transfer catalysts to facilitate halogen scrambling between tetrafluoro and tetrachloro derivatives, allowing re-subjection to Halex conditions for further fluorination.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting material | 3,4,5,6-Tetrachloropicolinonitrile |

| Fluoride sources | KF, CsF (preferred), NaF, quaternary ammonium/phosphonium fluorides |

| Solvents | DMSO, NMP, DMF, HMPA, Sulfolane |

| Temperature range | 80–200 °C (preferably 100–150 °C) |

| Reaction type | Nucleophilic aromatic substitution (Halex) |

| Product isolation | Recrystallization from hexane/diethyl ether mixture at ~5 °C |

| Byproduct recycling methods | LiCl treatment, phase-transfer catalyzed halogen scrambling |

| Typical purity of product | ~98% |

Detailed Research Findings

- The Halex reaction is well-documented in patent EP2901857B1, which describes the fluorination of tetrachloropicolinonitrile using alkali metal fluorides in polar aprotic solvents to yield this compound with high selectivity and purity.

- A 2019 research article by Whiteker et al. provides an in-depth study of the Halex reaction mechanism, regioselectivity, and computational modeling, confirming the preference for fluorine substitution at the 4, 5, and 6 positions of the pyridine ring.

- The study also highlights the importance of solvent choice and fluoride source on reaction efficiency and selectivity, with cesium fluoride in DMSO showing favorable results.

- Recycling of the tetrafluoro product back to chlorofluoro intermediates using lithium chloride or catalytic halogen scrambling enhances the overall sustainability and cost-effectiveness of the process.

化学反応の分析

Types of Reactions

3,4,5,6-Tetrafluoropicolinonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as sodium azide to form tetraazidopyridine-4-carbonitrile.

Reduction: Reduction with Raney alloy and aqueous formic acid yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, sodium azide, Raney alloy, and aqueous formic acid. Reaction conditions often involve controlled temperatures and the use of suitable solvents such as dimethylformamide (DMF) or methanol .

Major Products Formed

Major products formed from these reactions include 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, 3,4,5,6-tetrafluoropyridine-2-carboxylic acid, and tetraazidopyridine-4-carbonitrile .

科学的研究の応用

3,4,5,6-Tetrafluoropicolinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various fluorinated heterocyclic compounds.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3,4,5,6-tetrafluoropyridine-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and a nitrile group makes it highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Structural Analogs and Their Properties

The following table compares 3,4,5,6-Tetrafluoropicolinonitrile with key structural analogs:

Electronic and Steric Effects

- Electron-Withdrawing Capacity: The four fluorine atoms in this compound create a strong electron-deficient aromatic system, surpassing chlorinated or non-halogenated analogs. This enhances its ability to stabilize metal complexes, as seen in studies of fluorinated ligands in antimicrobial agents .

- Solubility: Fluorination increases lipophilicity compared to non-fluorinated picolinonitriles, improving membrane permeability in biological systems. However, pentafluorinated analogs may suffer from reduced solubility due to excessive hydrophobicity.

- Steric Profile : The compact size of fluorine atoms minimizes steric hindrance, unlike bulkier substituents like chlorine, enabling tighter binding in coordination complexes.

生物活性

3,4,5,6-Tetrafluoropicolinonitrile (TFPN) is a fluorinated heterocyclic compound that has garnered interest in various scientific fields due to its potential biological activities and applications. This article delves into the biological activity of TFPN, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

TFPN is characterized by the presence of four fluorine atoms attached to a picolinonitrile structure. This unique configuration enhances its reactivity and interaction with biological systems. The molecular formula is CFN, with a significant electron-withdrawing effect due to the fluorine substituents.

The biological activity of TFPN can be attributed to its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nature of the fluorine atoms and the nitrile group makes it highly reactive in nucleophilic substitution reactions. This reactivity allows TFPN to interact with various biomolecules, potentially leading to diverse biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that TFPN derivatives may exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.

Biological Activities

Recent investigations have focused on the biological activities of TFPN and its derivatives. Some key findings include:

- Cellular Interactions : TFPN has shown potential in modulating cellular responses through interactions with various receptors and enzymes .

- Toxicity Studies : Safety assessments indicate that while TFPN exhibits some bioactivity, its toxicity profile needs thorough evaluation before any therapeutic applications can be considered .

Case Studies

- Synthesis and Application in Herbicides : A study explored the synthesis of herbicides derived from TFPN. The research demonstrated that certain derivatives could selectively inhibit plant growth by targeting specific biochemical pathways, showcasing the compound's potential agricultural applications .

- Computational Studies : Computational modeling has been employed to predict the regioselectivity of reactions involving TFPN. These models align with experimental data, providing insights into how structural modifications can enhance biological activity while minimizing toxicity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5,6-tetrafluoropicolinonitrile, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves fluorination of picolinonitrile precursors using fluorinating agents like KF or SF₄ under inert atmospheres. Key steps include temperature control (e.g., 80–120°C) and solvent selection (e.g., DMF or THF). Yield optimization requires monitoring intermediate stages via HPLC or GC-MS to identify side reactions, such as incomplete fluorination or nitrile degradation. Post-synthesis purification employs column chromatography or recrystallization with non-polar solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for backbone structure validation.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for definitive structural confirmation, particularly to resolve ambiguities in regioselectivity .

Q. What safety protocols are critical when handling this compound?

- Methodology : Adhere to GHS hazard classifications (acute toxicity via oral/inhalation routes, skin/eye irritation). Use fume hoods, nitrile gloves, and full-face shields. Storage conditions should avoid moisture and high temperatures. Emergency protocols include immediate decontamination with water for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron-deficient sites, such as the nitrile group or fluorinated aromatic ring. Solvent effects are incorporated via PCM models. Reaction barriers for nucleophilic attack (e.g., by amines or thiols) are calculated to prioritize experimental targets. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Q. What strategies resolve contradictions in reported fluorination regioselectivity for derivatives of this compound?

- Methodology : Conduct controlled comparative experiments varying fluorinating agents (e.g., Selectfluor vs. DAST) and catalysts (e.g., phase-transfer agents). Use isotopic labeling (¹⁸F tracer studies) or in-situ FTIR to track intermediate formation. Cross-validate findings with independent techniques (e.g., XRD vs. NOESY NMR for spatial arrangement) .

Q. How can this compound be integrated into advanced materials, such as fluorinated polymers or coordination complexes?

- Methodology : For polymer applications, copolymerize with perfluoroalkyl monomers via radical initiation, monitoring thermal stability via TGA. For coordination chemistry, screen metal salts (e.g., Cu²⁺, Pd⁰) to form complexes, characterized by cyclic voltammetry (redox activity) and XPS (binding energy shifts). Compare properties with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What statistical approaches are recommended for analyzing censored or truncated data in degradation studies of this compound?

- Methodology : Apply survival analysis models (e.g., Cox proportional hazards regression) to handle left-truncated or interval-censored degradation data. Use maximum likelihood estimation to account for incomplete observations. Validate model robustness via bootstrapping or cross-validation .

Key Considerations

- Experimental Reproducibility : Document fluorination batch conditions (e.g., humidity, catalyst purity) to mitigate variability.

- Data Validation : Cross-reference computational predictions with empirical kinetics to avoid overreliance on single-method results.

- Safety Compliance : Regularly update risk assessments as new toxicity data emerge, particularly for chronic exposure scenarios.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。